molecular formula C12H14INO3 B3185116 Methyl 3-iodo-4-morpholinobenzoate CAS No. 1131614-73-7

Methyl 3-iodo-4-morpholinobenzoate

Cat. No.: B3185116
CAS No.: 1131614-73-7
M. Wt: 347.15 g/mol
InChI Key: PKNNUCZHEQOFGI-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-morpholinobenzoate (CAS: 131614-73-7) is a benzoate ester derivative featuring a morpholino group at the 4-position and an iodine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₄INO₃, with a molecular weight of 347.16 g/mol. The compound is structurally characterized by the electron-donating morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the iodine atom, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in pharmaceutical synthesis, particularly in drug discovery and agrochemical research, where its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is of interest .

Properties

CAS No.

1131614-73-7

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

methyl 3-iodo-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H14INO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

PKNNUCZHEQOFGI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-iodo-4-morpholinobenzoate belongs to a family of substituted benzoate esters. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents (Position 3,4) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Iodo, Morpholino 131614-73-7 C₁₂H₁₄INO₃ 347.16 Pharmaceutical intermediate; potential bioactivity due to morpholino group
Methyl 3-iodo-4-methoxybenzoate Iodo, Methoxy 35387-93-0 C₉H₉IO₃ 292.07 Higher solubility in organic solvents; used in pesticide synthesis
Methyl 3-iodo-4-ethoxybenzoate Iodo, Ethoxy 131614-15-7 C₁₀H₁₁IO₃ 306.10 Enhanced lipophilicity; agrochemical applications
Methyl 3-fluoro-4-morpholinobenzoate Fluoro, Morpholino 495405-04-4 C₁₂H₁₄FNO₃ 239.24 Improved electronic effects for drug design; smaller steric bulk

Key Observations:

Substituent Effects on Reactivity: The morpholino group (C₄H₈NO) is bulkier and more polar than alkoxy groups (methoxy, ethoxy), influencing solubility and steric hindrance in reactions. For instance, the morpholino group may enhance binding to biological targets compared to alkoxy substituents .

Physicochemical Properties: Solubility: Alkoxy-substituted analogs (methoxy, ethoxy) exhibit higher solubility in non-polar solvents due to reduced polarity, whereas the morpholino group increases solubility in polar aprotic solvents . Stability: The iodine atom may render this compound more sensitive to light or nucleophilic substitution compared to fluorine-containing analogs .

Applications: Pharmaceuticals: Morpholino-substituted benzoates are often intermediates in kinase inhibitors or antibiotics due to their ability to modulate target binding . Agrochemicals: Methoxy and ethoxy derivatives are precursors in sulfonylurea herbicides (e.g., triflusulfuron methyl ester), as noted in pesticide chemistry .

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